2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is a chemical compound belonging to the naphthalene derivative family. Its molecular formula is and it has a molecular weight of approximately 238.62 g/mol. The compound features a chloro substituent at the second position, a hydroxy group at the eighth position, and a methoxy group at the sixth position of the naphthalene ring system, along with an ethyl group at the seventh position. The structural representation can be summarized by the following SMILES notation: O=C1C(Cl)=CC(C2=C1C(O)=CC(OC)=C2)=O .
The reactivity of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione can be attributed to its functional groups. The hydroxy group can participate in hydrogen bonding and may also act as a nucleophile in substitution reactions. The chloro group is a good leaving group, making this compound susceptible to nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Furthermore, the methoxy group can undergo demethylation under certain acidic conditions, leading to further functionalization of the naphthalene ring.
The synthesis of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions starting from naphthalene derivatives. Common methods include:
These steps can be optimized based on available starting materials and desired yields.
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione has potential applications in:
Similar compounds include:
The uniqueness of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione lies in its specific combination of functional groups which may enhance its biological activity compared to structurally similar compounds. The presence of both chloro and ethyl substitutions alongside hydroxyl and methoxy groups creates a distinctive profile that may lead to unique chemical reactivity and biological interactions not observed in other naphthalene derivatives.